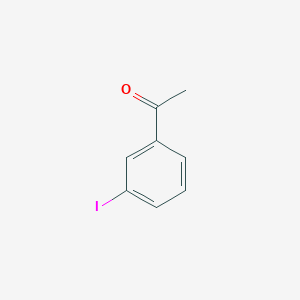

1-(3-Iodophenyl)ethanone

Descripción

Significance of Aryl Halides and Ketones in Organic Synthesis

Aryl halides and ketones are fundamental functional groups in the toolbox of synthetic organic chemists. Aryl halides, organic compounds containing a halogen atom bonded to an aromatic ring, are crucial precursors for the formation of carbon-carbon and carbon-heteroatom bonds. This is largely achieved through a variety of powerful cross-coupling reactions.

Ketones, characterized by a carbonyl group bonded to two carbon atoms, are also highly versatile. fiveable.me They serve as key intermediates in the synthesis of a vast number of pharmaceuticals, fragrances, and other fine chemicals. fiveable.mebohrium.com The carbonyl group can undergo a range of reactions, including reduction to alcohols, and can direct the functionalization of adjacent carbon atoms. fiveable.mesmolecule.com The combination of these two functional groups within a single molecule, as seen in 1-(3-Iodophenyl)ethanone, creates a powerful synthon with multiple reactive sites.

Role of Iodine Substituents in Chemical Reactivity and Synthetic Design

Among the halogens, iodine possesses unique properties that make it particularly valuable in synthetic chemistry. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides the most reactive of the aryl halides in many reactions, such as the widely used Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions. ambeed.com This high reactivity allows for milder reaction conditions and greater efficiency.

Furthermore, hypervalent iodine compounds, where the iodine atom has more than the usual number of electrons in its valence shell, have gained prominence as versatile reagents in organic synthesis. bohrium.combohrium.comacs.org They can act as oxidizing agents and facilitate the transfer of various functional groups. bohrium.comacs.org The presence of an iodine substituent, as in this compound, therefore, not only provides a handle for cross-coupling reactions but also opens up possibilities for transformations involving hypervalent iodine chemistry. bohrium.com

Overview of Research Trajectories for this compound in Academic Contexts

In academic research, this compound is explored as a key intermediate for the synthesis of more complex molecules with potential biological activity. For instance, it is used in the preparation of sulfonamide derivatives containing dihydropyrazole moieties, which have been investigated as inhibitors of matrix metalloproteinases MMP-2 and MMP-9. cookechem.com The reactivity of the iodo group allows for its substitution, while the ketone functionality can be modified to build the desired molecular architecture.

The compound and its derivatives are also central to studies on reaction mechanisms and the development of new synthetic methodologies. For example, the influence of the ketone group on the reactivity of the aryl iodide in nickel-catalyzed cross-coupling reactions has been a subject of investigation. rsc.org Research also extends to the synthesis of various substituted chalcones, which are known to possess a range of biological activities, using this compound as a starting material. iucr.org

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H7IO | cymitquimica.comchemicalbook.comepa.gov |

| Molecular Weight | 246.05 g/mol | cookechem.comcymitquimica.comchemicalbook.com |

| CAS Number | 14452-30-3 | cymitquimica.comchemicalbook.com |

| Appearance | White powder | lookchem.com |

| Boiling Point | 284.3±23.0 °C at 760 mmHg | chemicalbook.com |

| Density | 1.7±0.1 g/cm3 | chemicalbook.com |

| Flash Point | 125.7±22.6 °C | chemicalbook.com |

| InChI Key | IWLHOUBDKCKJJQ-UHFFFAOYSA-N | cymitquimica.comchemeo.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLHOUBDKCKJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065770 | |

| Record name | Ethanone, 1-(3-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14452-30-3 | |

| Record name | 3-Iodoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14452-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3-iodophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014452303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(3-iodophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(3-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Iodoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 1 3 Iodophenyl Ethanone

Direct and Indirect Iodination Strategies

The introduction of an iodine atom onto the phenyl ring of acetophenone (B1666503) at the meta position can be accomplished through both direct and indirect approaches. These methods leverage different reactivity principles to achieve the desired regioselectivity.

Iodination via Arylboronic Acid Intermediates

While direct iodination of arylboronic acids is a common strategy for synthesizing aryl iodides, the synthesis of 1-(3-iodophenyl)ethanone can also be approached through the coupling of arylboronic acids with suitable partners. For instance, a CsF-promoted reductive cross-coupling of the monotosylhydrazone of a 1,3-indanedione with an arylboronic acid has been shown to produce 3-aryl-1-indanones in good yields. researchgate.net This methodology highlights the versatility of arylboronic acids as precursors in the synthesis of complex aromatic structures.

Electrophilic Aromatic Substitution Approaches

Direct electrophilic iodination of acetophenone typically leads to substitution at the α-position of the acetyl group rather than on the aromatic ring. chem-soc.simdpi.com However, under specific conditions, iodination of the aromatic ring can be achieved. For example, the use of elemental iodine with an oxidizing agent can facilitate the introduction of iodine onto the aromatic nucleus, although regioselectivity can be a challenge. researchgate.netscielo.br The low electrophilicity of molecular iodine often necessitates the use of activating agents or more reactive iodine sources. scielo.br

A classic indirect method for introducing an iodine atom at a specific position on an aromatic ring is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orglscollege.ac.in This multi-step process begins with the nitration of acetophenone, followed by reduction of the nitro group to an amine, diazotization of the resulting 3-aminoacetophenone, and subsequent treatment with an iodide salt, typically potassium iodide, to yield this compound. wikipedia.orgorganic-chemistry.orglscollege.ac.in This method offers excellent regiochemical control.

| Strategy | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Sandmeyer Reaction | NaNO2, HCl, KI | High regioselectivity | Multi-step process, potential for side reactions |

| Electrophilic Iodination | I2, Oxidizing Agent | Potentially a one-step process | Poor regioselectivity, often favors α-iodination |

Metal-Catalyzed Cross-Coupling and Related Reactions for Synthesis

Modern synthetic organic chemistry heavily relies on metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The synthesis of this compound and its derivatives can be effectively achieved using these powerful tools.

Palladium-Catalyzed Synthesis Protocols

Palladium catalysts are particularly versatile in cross-coupling reactions. While not a direct synthesis of this compound itself, palladium-catalyzed reactions showcase the utility of such compounds as building blocks. For example, palladium-catalyzed intramolecular addition of 1,3-diones to unactivated olefins can lead to the formation of cyclohexanones. organic-chemistry.orgduke.edu Furthermore, palladium-catalyzed aminocarbonylation of o-halobenzoates is a known method for producing isoindole-1,3-diones. nih.gov These examples underscore the importance of halo-substituted aromatic ketones like this compound in constructing more complex molecular architectures through palladium catalysis.

Other Transition Metal-Mediated Routes

Copper-catalyzed reactions also play a significant role in the synthesis of related compounds. For instance, a copper-catalyzed synthesis of 2-acylbenzo[b]thiophenes has been reported starting from 3-(2-iodophenyl)-1-arylpropan-1-ones. researchgate.net This demonstrates the reactivity of the carbon-iodine bond in iodo-substituted phenyl ketones towards copper-mediated transformations. Additionally, copper-catalyzed tandem reactions have been developed for the synthesis of quinazolines from 1-(2-halophenyl)methanamines. mdpi.com

| Metal Catalyst | Reaction Type | Starting Material Example | Product Class |

|---|---|---|---|

| Palladium | Intramolecular Addition | 1,3-diones and unactivated olefins | Cyclohexanones organic-chemistry.orgduke.edu |

| Palladium | Aminocarbonylation | o-Halobenzoates | Isoindole-1,3-diones nih.gov |

| Copper | Sulfuration/Cyclization | 3-(2-Iodophenyl)-1-arylpropan-1-ones | 2-Acylbenzo[b]thiophenes researchgate.net |

| Copper | Tandem N-arylation/Cyclization | 1-(2-Halophenyl)methanamines | Quinazolines mdpi.com |

Classical and Modern Approaches in Preparation

The preparation of this compound has evolved from classical, often harsh, methods to more refined and efficient modern techniques.

The Sandmeyer reaction, a cornerstone of classical aromatic chemistry, remains a reliable, albeit multi-step, route to regiochemically pure this compound. wikipedia.orglscollege.ac.in This method's predictability makes it a valuable tool despite the need for diazotization and the handling of potentially unstable diazonium salts.

Modern approaches increasingly favor the efficiency of metal-catalyzed cross-coupling reactions. While direct, single-step iodination of acetophenone at the 3-position remains challenging, the use of this compound as a building block in palladium and copper-catalyzed reactions highlights its significance in contemporary synthesis. organic-chemistry.orgduke.edunih.govresearchgate.netmdpi.com The development of new catalysts and reaction conditions continues to expand the synthetic utility of this important iodo-substituted ketone.

Friedel-Crafts Acylation Context

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds and introducing an acyl group onto an aromatic ring. alfa-chemistry.comrsc.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acylating agent, such as an acyl halide or an acid anhydride (B1165640), in the presence of a Lewis acid catalyst. nih.govmasterorganicchemistry.com

The general mechanism involves the formation of a highly electrophilic acylium ion, which is generated when the Lewis acid (e.g., aluminum chloride) coordinates to the halogen of the acyl halide. chemistrysteps.com This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone after deprotonation. chemistrysteps.com A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone group, which prevents further polysubstitution and leads to cleaner, mono-substituted products. chemistrysteps.com

In the context of synthesizing this compound, iodobenzene (B50100) would be the aromatic substrate, and an acetylating agent like acetyl chloride or acetic anhydride would provide the ethanone (B97240) moiety. The presence of the iodine atom, a deactivating substituent, on the benzene (B151609) ring makes the reaction conditions a critical factor for success.

Table 1: Components in Friedel-Crafts Acylation for Aryl Ketone Synthesis

| Component | Role | Common Examples | Reference |

| Aromatic Substrate | The ring to be acylated | Benzene, Iodobenzene, Anisole | alfa-chemistry.combeilstein-journals.org |

| Acylating Agent | Source of the acyl group | Acetyl chloride, Acetic anhydride | nih.govmasterorganicchemistry.com |

| Lewis Acid Catalyst | Activates the acylating agent | Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃) | masterorganicchemistry.combeilstein-journals.org |

| Solvent | Reaction medium | Dichloromethane, Carbon disulfide, Ionic Liquids | nih.govbeilstein-journals.org |

Indium Reagent-Mediated Syntheses

Modern synthetic chemistry has increasingly employed organometallic reagents to achieve transformations that are difficult under classical conditions. Indium, a moisture-stable and non-toxic metal, has emerged as a significant mediator in the formation of carbon-carbon bonds. rsc.org While direct indium-mediated acylation is less common, indium plays a crucial role in palladium-catalyzed coupling reactions, which represent a viable pathway for synthesizing precursors to or the target compound itself. rsc.orgacs.org

For instance, palladium-catalyzed homo-coupling reactions of aryl halides, mediated by indium, can be used to form biaryl structures. acs.org This methodology could be conceptually applied in a multi-step synthesis. A notable application is the palladium-catalyzed coupling of various aryl and vinyl halides mediated by indium, which proceeds efficiently. The choice of palladium catalyst, ligands, and additives like lithium chloride (LiCl) is crucial for achieving high yields. acs.org Research has shown that a combination of a palladium catalyst and indium can effectively promote the coupling of aryl iodides. acs.org

Table 2: Optimization of Palladium-Catalyzed Coupling of 4-Iodoanisole Mediated by Indium

| Entry | Pd Catalyst (mol %) | Indium (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Pd(PPh₃)₄ (2.5) | 0.5 | DMF | 100 | 73 | acs.org |

| 2 | Pd(OAc)₂ (2.5) | 0.5 | DMF | 100 | 58 | acs.org |

| 3 | PdCl₂(PPh₃)₂ (2.5) | 0.5 | DMF | 100 | 83 | acs.org |

| 4 | Pd/C (2.5) | 0.5 | DMF | 100 | 98 | acs.org |

| 5 | Pd/C (2.5) | 0.5 | THF | 100 | 31 | acs.org |

| 6 | Pd/C (2.5) | 0.5 | CH₃CN | 100 | 25 | acs.org |

| Reaction Conditions: 4-Iodoanisole (1.0 equiv), LiCl (1.5 equiv) in solvent (0.5 M) for 2.5 h. Yields are for the biaryl product, 4,4'-dimethoxy-1,1'-biphenyl, and were determined by GC. acs.org |

This data demonstrates that the catalyst and solvent system significantly impact the reaction's efficiency, with Pd/C in DMF providing a near-quantitative yield for the coupling of 4-iodoanisole. acs.org Such principles are directly applicable to designing syntheses involving other aryl iodides like those needed for this compound.

Optimization of Reaction Conditions for Yield and Selectivity Enhancement

The successful synthesis of a target molecule with high yield and purity hinges on the meticulous optimization of reaction conditions. acs.org This process involves systematically varying parameters such as temperature, solvent, catalyst type and loading, and reaction time to find the ideal balance for the desired transformation. researchgate.netresearchgate.net

For the Friedel-Crafts acylation of a substituted benzene like iodobenzene, optimization is particularly important to overcome the deactivating effect of the halogen substituent and to control regioselectivity. For example, in the acylation of various benzene derivatives, researchers have optimized the reaction by screening different catalysts and adjusting the equivalents of the anhydride, which can significantly improve yields and reduce reaction times. beilstein-journals.org

Table 3: Example of Reaction Optimization for the Synthesis of N'-aryl-N-cyanoformamidines

| Entry | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 1 | Ethanol | Reflux | 24 | 25 | researchgate.net |

| 2 | Acetonitrile (B52724) | Reflux | 24 | <5 | researchgate.net |

| 3 | Dichloromethane | Reflux | 24 | 0 | researchgate.net |

| 4 | Toluene | 80 °C | 24 | 45 | researchgate.net |

| 5 | Toluene | Reflux | 3 | 95 | researchgate.net |

| This table illustrates a typical optimization process where changing the solvent and temperature dramatically increased the product yield. researchgate.net |

Statistical methods like Design of Experiments (DoE) can be employed for more complex systems to efficiently explore the effects of multiple variables and their interactions. acs.org This systematic approach can uncover optimal conditions that might be missed by traditional one-factor-at-a-time (OFAT) optimization, ultimately leading to more robust and efficient synthetic protocols. acs.org By applying these principles, the synthesis of this compound can be fine-tuned to maximize yield and selectivity, ensuring an efficient and practical route to this important chemical compound.

Chemical Reactivity and Mechanistic Investigations of 1 3 Iodophenyl Ethanone

Fundamental Reaction Pathways

The intrinsic reactivity of 1-(3-Iodophenyl)ethanone allows it to participate in a variety of fundamental organic transformations, including nucleophilic substitution at the aromatic ring, reduction of the ketone, and oxidation of the methyl ketone group.

Nucleophilic Substitution Reactions Involving the Iodine Moiety

The iodine atom attached to the phenyl ring of this compound can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, reactions can be facilitated, particularly when the aromatic ring is activated by electron-withdrawing groups or when powerful nucleophiles are employed.

Aryl azides, for instance, can be prepared through the nucleophilic substitution of an aryl halide with an azide (B81097) salt, such as sodium azide (NaN₃). uni-muenchen.demdpi.com Such reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF), which effectively solvate the cation (Na⁺) while leaving the azide anion (N₃⁻) highly nucleophilic. uni-muenchen.de For this compound, this transformation would yield 1-(3-azidophenyl)ethanone. This reaction proceeds with the azide ion attacking the carbon atom bearing the iodine, leading to the displacement of the iodide ion. masterorganicchemistry.com The resulting aryl azide is a stable and versatile intermediate, which can be used in further transformations like the Curtius rearrangement or "click chemistry" reactions.

Table 1: Representative Nucleophilic Aromatic Substitution

| Reactant | Nucleophile | Solvent | Product |

| This compound | Sodium Azide (NaN₃) | DMF | 1-(3-Azidophenyl)ethanone |

Reduction of the Carbonyl Functional Group

The carbonyl group of this compound is readily reduced to a secondary alcohol, yielding 1-(3-iodophenyl)ethanol. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of reducing agents.

Common laboratory reagents for this purpose include hydride donors such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Reactions with NaBH₄ are typically performed in protic solvents like methanol (B129727) or ethanol. More recently, N-heterocyclic carbene (NHC)-boranes have emerged as effective reducing agents. For example, the reduction of the analogous 1-(4-bromophenyl)ethanone has been successfully carried out using 1,3-dimethylimidazol-2-ylidene (B1247496) borane (B79455) (diMe-Imd-BH₃) in the presence of acetic acid, affording the corresponding alcohol in high yield. rsc.org This method is notable for its operational simplicity. Additionally, biocatalytic reductions using microorganisms can offer high stereoselectivity, as demonstrated in the asymmetric reduction of similar ketones. wikipedia.org

Table 2: Conditions for Carbonyl Reduction

| Substrate | Reagent System | Solvent | Product | Yield | Reference |

| 1-(4-Bromophenyl)ethanone (analogue) | diMe-Imd-BH₃, Acetic Acid | CH₂Cl₂ | 1-(4-Bromophenyl)ethanol | 93% | rsc.org |

| General Ketones | Zn(BH₄)₂ / Charcoal | THF | Secondary Alcohol | High | youtube.com |

Oxidation Reactions

The methyl ketone functionality of this compound can be oxidized to a carboxylic acid through the haloform reaction. wikipedia.orgnih.gov This reaction is specific to methyl ketones and compounds that can be oxidized to methyl ketones. wikipedia.org When treated with iodine (I₂) in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), this compound is converted into sodium 3-iodobenzoate (B1234465) and iodoform (B1672029) (CHI₃), a yellow crystalline solid. chemistrysteps.comleah4sci.com

The mechanism involves the base-catalyzed enolization of the ketone, followed by exhaustive iodination of the methyl group to form a tri-iodomethyl ketone intermediate. The electron-withdrawing nature of the three iodine atoms makes the tri-iodomethyl group (⁻CI₃) a good leaving group. Subsequent nucleophilic attack by hydroxide at the carbonyl carbon leads to cleavage of the carbon-carbon bond, yielding the carboxylate and the tri-iodomethyl anion, which is then protonated to form iodoform. chemistrysteps.com Acidic workup of the reaction mixture protonates the carboxylate to give the final product, 3-iodobenzoic acid.

Advanced Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is an excellent substrate for these transformations due to the high reactivity of the carbon-iodine bond.

Suzuki-Miyaura Coupling Applications and Derivative Synthesis

The Suzuki-Miyaura coupling is a versatile method for creating biaryl compounds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. youtube.comlibretexts.org The high reactivity of aryl iodides makes this compound an ideal coupling partner for these reactions.

In a typical Suzuki reaction, this compound can be coupled with various substituted arylboronic acids to generate a diverse library of 3-acetylbiphenyl (B1295732) derivatives. For instance, the reaction of the analogous 4-bromoacetophenone with phenylboronic acid, catalyzed by a palladium(II) complex in water with potassium hydroxide as the base, proceeds to completion in one hour at boiling temperature. arkat-usa.org Given that aryl iodides are generally more reactive than aryl bromides, the coupling of this compound is expected to proceed efficiently under similar or even milder conditions. The reaction tolerates a wide range of functional groups on the boronic acid partner, allowing for the synthesis of complex molecular architectures. libretexts.org

Table 3: Representative Suzuki-Miyaura Coupling Reaction

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Reference (Analogue) |

| This compound | 4-Methoxyphenyl-boronic acid | Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O | 1-(4'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone | arkat-usa.orgrsc.org |

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst. chemistrysteps.comlibretexts.org This reaction is exceptionally useful for the synthesis of arylalkynes. This compound readily participates in Sonogashira couplings, providing a direct route to 3-alkynylacetophenone derivatives.

Research has demonstrated the successful coupling of the similar 1-(4-iodophenyl)ethanone with phenylacetylene. rsc.orgrsc.org In one study, the reaction was catalyzed by a heterogeneous palladium catalyst and completed within 12 hours, yielding 1-(4-(phenylethynyl)phenyl)ethanone in 95% yield. rsc.orgrsc.org The reaction conditions are generally mild and can be performed with low catalyst loadings. ua.es The Sonogashira reaction is a cornerstone of modern organic synthesis, finding applications in the creation of pharmaceuticals, organic materials, and natural products. libretexts.org

Table 4: Representative Sonogashira Coupling Reaction

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product | Yield | Reference (Analogue) |

| 1-(4-Iodophenyl)ethanone | Phenylacetylene | Heterogeneous Pd Catalyst | - | - | 1-(4-(Phenylethynyl)phenyl)ethanone | 95% | rsc.orgrsc.org |

| 1-(4-Iodophenyl)ethanone | p-Tolylacetylene | AuI, [Pd(PPh₃)₄] | Diisopropyl amine | - | 1-(4-(p-Tolylethynyl)phenyl)ethanone | - | amazonaws.com |

Regioselective Transformations and Control

Regioselectivity, the control of the site of chemical reactivity, is a critical aspect of the synthetic utility of this compound. The substitution pattern on the aromatic ring, with the acetyl and iodo groups in a meta-relationship, dictates the preferred positions for further functionalization.

In electrophilic aromatic substitution reactions, the acetyl group is a deactivating, meta-directing group, while the iodine atom is a deactivating, ortho-, para-directing group. The interplay of these directing effects, along with steric considerations, governs the regiochemical outcome of reactions. For instance, in the synthesis of 1-(4-chloro-3-iodophenyl)ethanone, achieving the desired substitution pattern requires careful control over the reaction sequence. smolecule.com The para-directing nature of the acetyl group would typically favor substitution at the 4-position, but the presence of the iodine at the 3-position influences the regioselectivity. smolecule.com

Solvents and catalysts also play a crucial role in controlling regioselectivity. In the iodination of acetophenone (B1666503) derivatives, polar solvents like acetonitrile (B52724) can enhance the reaction rate by stabilizing the transition state. smolecule.com The addition of a catalyst such as p-toluenesulfonic acid (PTSA) can improve meta-selectivity by protonating the acetyl oxygen, thereby increasing its electron-withdrawing effect. smolecule.com

The regioselectivity of nucleophilic addition reactions to the carbonyl group is also a key consideration. The electronic environment of the carbonyl carbon is influenced by the substituents on the phenyl ring.

Furthermore, in the context of aryne chemistry, the regioselectivity of nucleophilic additions is controlled by the electronic and steric effects of both the nucleophile and the substituents on the aryne precursor. acs.org Computational and experimental studies on indolynes, which are heterocyclic arynes, have shown that distortion energies in the aryne intermediate can be used to predict the regioselectivity of nucleophilic attack. acs.org These principles are applicable to the benzyne (B1209423) derived from this compound.

Electronic and Steric Effects on Reactivity

The chemical behavior of this compound is profoundly influenced by the electronic and steric properties of its constituent functional groups. The iodine atom at the meta position exerts a significant electron-withdrawing inductive effect, which enhances the electrophilicity of the carbonyl carbon. This makes the carbonyl group more susceptible to nucleophilic attack.

In comparison to other halogenated analogs, the electronic effects can be modulated. For example, a chlorine substituent, being less electron-withdrawing than iodine, results in a more moderate electrophilicity of the carbonyl group. Conversely, the presence of electron-donating groups, such as a methoxy (B1213986) group, would decrease the electrophilicity of the carbonyl and deactivate the aromatic ring towards certain reactions.

Steric effects also play a crucial role. The size of the iodine atom can hinder the approach of bulky reagents to the adjacent positions on the aromatic ring. This steric hindrance can influence the regioselectivity of substitution reactions. For instance, the "ortho-substituent" effect has been observed to inhibit certain cascade reactions. rsc.org In SN2 reactions, while often discussed, the "steric effect" is considered less dominant than the electronic (inductive) effect in many cases. iupac.org

The interplay between electronic and steric effects is evident in palladium-catalyzed cross-coupling reactions. In a study on the synthesis of multisubstituted 1,3-dienes, an obvious negative steric effect was observed with an ortho-methyl group, leading to lower product yields. acs.org In contrast, electron-donating or electron-withdrawing substituents at other positions on the phenyl ring did not significantly hamper the reaction efficiency. acs.org

The following table summarizes the influence of different substituents on the reactivity of related acetophenone derivatives, providing a comparative context for understanding the electronic and steric effects in this compound.

Table 1: Influence of Substituents on the Reactivity of Acetophenone Derivatives

| Compound | Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|---|

| This compound | Iodine | meta | Strong electron-withdrawing | Enhances electrophilicity of the carbonyl group. |

| 2-Bromo-1-(3-chlorophenyl)ethanone | Chlorine | meta | Weaker electron-withdrawing than iodine | Moderate electrophilicity. |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | Methoxy | para | Electron-donating | Deactivates the aromatic ring, reduces electrophilicity. |

| 2-Bromo-1-(3-nitrophenyl)ethanone | Nitro | meta | Strong electron-withdrawing | --- |

Detailed Mechanistic Studies of Key Transformations

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and expanding the synthetic utility of this compound. Mechanistic investigations often employ a combination of experimental techniques and computational studies.

One area of mechanistic interest is the radical-nucleophilic substitution (SRN1) reaction. This mechanism involves a chain propagation cycle with radical and radical anion intermediates. researchgate.net The reactions of o-iodohalobenzenes with enolate ions, such as that derived from acetophenone, have been shown to proceed via the SRN1 mechanism to afford monosubstitution products. researchgate.net A competitive reductive dehalogenation pathway is often observed in these reactions. researchgate.net

In palladium-catalyzed reactions, mechanistic studies are crucial for understanding the catalytic cycle. For example, in the synthesis of multisubstituted 1,3-dienes, mechanistic studies revealed that the reaction proceeds through a tandem conjugate addition/1,4-palladium shift followed by cyclization. acs.org

The mechanism of Mizoroki-Heck reactions has also been a subject of detailed study. d-nb.info A triple catalysis system involving nickel, a photoredox catalyst, and a sulfinate co-catalyst has been developed for the intermolecular α-arylation of electron-poor alkenes. d-nb.info Mechanistic studies, including radical probe experiments and stoichiometric reactions with preformed metal complexes, have supported the proposed radical nature of this transformation. d-nb.info

Computational studies, such as Density Functional Theory (DFT) calculations, provide valuable insights into reaction mechanisms. For instance, DFT calculations have been used to elucidate the regio- and stereoselectivities in the Ni(0)-catalyzed synthesis of dibenzo[b,e]oxepines. acs.org

The following table outlines key mechanistic features of reactions relevant to this compound.

Table 2: Mechanistic Features of Key Transformations

| Reaction Type | Key Intermediates | Mechanistic Details | Supporting Evidence |

|---|---|---|---|

| Radical-Nucleophilic Substitution (SRN1) | Radical anions, radicals | Chain propagation cycle; competitive reductive dehalogenation. researchgate.net | Photostimulation enhances yield; inhibition by radical scavengers. researchgate.net |

| Palladium-Catalyzed Tandem Reaction | Allene (B1206475) intermediates | Sonogashira coupling, allene formation, cyclization cascade. nih.gov | Isolation or trapping of intermediates. |

| Mizoroki-Heck Reaction (Triple Catalysis) | Radical species, Ar-NiII-Br complex | Radical formation, oxidative addition, reductive elimination. d-nb.info | Radical probe experiments, stoichiometric reactions. d-nb.info |

| Ni(0)-Catalyzed Cyclization | --- | --- | DFT calculations. acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a precise map of the atomic connectivity can be assembled.

¹³C NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in unique chemical environments.

The carbonyl carbon (C=O) is the most deshielded carbon and appears significantly downfield, typically in the range of 195-200 ppm. The methyl carbon (-CH₃) is the most shielded and appears far upfield, usually around 25-30 ppm.

The six aromatic carbons have chemical shifts in the typical aromatic region (120-150 ppm). The carbon atom bonded to the iodine (C-3') is directly affected by the heavy atom effect and its resonance can be identified based on this. The carbon attached to the acetyl group (C-1') is also shifted downfield. The remaining four aromatic carbons (C-2', C-4', C-5', C-6') can be assigned based on predictive models and comparison with similar substituted benzene (B151609) derivatives.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COCH₃ | ~197 |

| -COCH₃ | ~27 |

| C-1' (C-C=O) | ~139 |

| C-2' | ~128 |

| C-3' (C-I) | ~95 |

| C-4' | ~137 |

| C-5' | ~130 |

| C-6' | ~132 |

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed. Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

COSY (¹H-¹H Correlation): This experiment identifies protons that are spin-spin coupled. Cross-peaks in the COSY spectrum would reveal the connectivity between adjacent aromatic protons, allowing for a definitive assignment of the H-4', H-5', and H-6' signals by tracing their coupling network.

HSQC (¹H-¹³C Correlation): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively link each aromatic proton signal to its corresponding aromatic carbon signal (C-2', C-4', C-5', C-6') and the methyl proton singlet to the methyl carbon signal. Carbons without attached protons, such as the carbonyl carbon and the two substituted aromatic carbons (C-1' and C-3'), would be absent from the HSQC spectrum, aiding in their identification.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. The theoretical monoisotopic mass of this compound (C₈H₇IO) is calculated to be 245.95416 Da. molbase.com An experimental HRMS measurement yielding a mass very close to this theoretical value would unequivocally confirm the elemental composition of the molecule.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇IO |

| Calculated Monoisotopic Mass (Da) | 245.95416 molbase.com |

| Experimental Mass (Da) | [Data not available in searched sources] |

Fragmentation Pattern Analysis

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into smaller, charged pieces. The resulting mass spectrum shows the relative abundance of these fragments. The fragmentation pattern is a molecular fingerprint that provides valuable structural information.

For this compound, the key fragmentation events are:

Molecular Ion (M⁺): The intact molecule, ionized by the loss of an electron, gives rise to the molecular ion peak at an m/z of 246, confirming the molecular weight. molbase.com

Base Peak ([M-15]⁺): The most intense peak in the spectrum (the base peak) is observed at m/z 231. molbase.com This corresponds to the loss of a methyl radical (•CH₃, mass 15) from the molecular ion. This is a characteristic fragmentation for acetophenones, leading to the formation of a stable 3-iodobenzoyl cation (an acylium ion).

Further Fragmentation: The acylium ion (m/z 231) can further fragment by losing a molecule of carbon monoxide (CO, mass 28), which would result in a peak corresponding to the 3-iodophenyl cation. Another significant fragment is often seen at m/z 76, which could correspond to a C₆H₄⁺ fragment after the loss of iodine. molbase.com

| m/z | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 246 | [M]⁺ | [C₈H₇IO]⁺ | Molecular Ion |

| 231 | [M - CH₃]⁺ | [C₇H₄IO]⁺ | Base Peak (Acylium ion) |

| 76 | [C₆H₄]⁺ | [C₆H₄]⁺ | Possible Phenyl Fragment |

An in-depth analysis of the spectroscopic and crystallographic properties of this compound provides critical insights into its molecular structure and supramolecular architecture. Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves to identify the characteristic functional groups and their chemical environments. Concurrently, X-ray diffraction studies offer a definitive map of the atomic arrangement in the solid state, revealing the intricacies of crystal packing and the nature of non-covalent intermolecular interactions that dictate the material's bulk properties. The integration of these analytical methods allows for a comprehensive and unambiguous structural elucidation of the title compound.

Computational Chemistry and Theoretical Studies of 1 3 Iodophenyl Ethanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure of molecules. Its balance of accuracy and computational efficiency makes it ideal for studying medium-sized organic molecules like 1-(3-Iodophenyl)ethanone. DFT methods are used to determine optimized geometries, electronic properties, and spectroscopic features, offering a detailed understanding of the molecule's behavior.

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For this compound, calculations are performed to find the most stable arrangement of its atoms in three-dimensional space. The process involves calculating forces on each atom and adjusting their positions until a minimum energy conformation is reached.

The optimized structure of this compound is characterized by a planar phenyl ring. The acetyl group (–COCH₃) and the iodine atom are attached to this ring. Key structural parameters predicted by DFT calculations include bond lengths, bond angles, and dihedral angles. For instance, a study on analogous bromoacetophenone isomers using the B3LYP method provides a basis for expected values. researchgate.net The C-I bond length, the C=O and C-C bonds of the acetyl group, and the internal angles of the benzene (B151609) ring are critical parameters that define the molecule's architecture.

Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, the most significant conformational freedom involves the rotation of the acetyl group around the single bond connecting it to the phenyl ring. Theoretical calculations can map the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation and the energy barriers between different conformers. The lowest energy conformation is typically one where steric hindrance is minimized and electronic stabilization is maximized.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on DFT calculations of analogous structures. Actual values may vary based on the level of theory and basis set used.

| Parameter | Bond/Angle | Expected Value |

| Bond Lengths | C-I | ~2.10 Å |

| C=O | ~1.22 Å | |

| C(ring)-C(acetyl) | ~1.50 Å | |

| C-C (methyl) | ~1.52 Å | |

| Bond Angles | C(ring)-C(acetyl)-O | ~120.5° |

| C(ring)-C(acetyl)-C(methyl) | ~119.0° | |

| C(ring)-C(ring)-I | ~120.0° | |

| Dihedral Angle | C(ring)-C(ring)-C(acetyl)=O | ~0° or 180° |

The electronic structure of a molecule dictates its chemical properties and reactivity. DFT calculations provide a detailed map of the electron density distribution within this compound. This mapping reveals how electrons are shared between atoms and identifies regions of high or low electron density.

In this compound, the electron density is highest around the most electronegative atoms, namely the oxygen of the carbonyl group and the iodine atom. The π-system of the benzene ring also constitutes a region of significant electron density. Visualizing the electron density surface helps in understanding the molecule's size, shape, and how it will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

For this compound, the HOMO is typically localized on the iodophenyl ring, which is rich in π-electrons. The LUMO is predominantly centered on the acetyl group, specifically the π* antibonding orbital of the carbonyl (C=O) bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A large gap implies higher kinetic stability and lower chemical reactivity. DFT calculations provide quantitative values for these orbital energies and the resulting energy gap.

Table 2: Frontier Molecular Orbital Properties for this compound (Illustrative) Note: Energy values are representative and depend on the computational method.

| Parameter | Description | Illustrative Energy (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap (E(LUMO) - E(HOMO)) | 4.7 eV |

Theoretical vibrational analysis using DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands corresponding to specific molecular motions, such as bond stretching, bending, and rocking. mdpi.com

For this compound, DFT calculations can predict the frequencies for key functional groups. A comparative study on 3-hydroxyacetophenone demonstrated good agreement between DFT-calculated and experimental spectra. researchgate.net The most characteristic vibrations include the strong stretching frequency of the carbonyl (C=O) group, the stretching vibration of the C-I bond, various stretching and bending modes of the aromatic C-H bonds, and the symmetric and asymmetric vibrations of the methyl (–CH₃) group. Comparing the calculated spectrum with an experimentally obtained one allows for a confident assignment of all vibrational bands.

Table 3: Calculated Vibrational Frequencies and Assignments for this compound (Illustrative) Note: Frequencies are typically scaled to correct for anharmonicity and computational approximations.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch | Acetyl Group | ~1685 - 1700 |

| C-H Stretch (Aromatic) | Phenyl Ring | ~3050 - 3100 |

| C-H Stretch (Aliphatic) | Methyl Group | ~2900 - 3000 |

| C-C Stretch (Ring) | Phenyl Ring | ~1450 - 1600 |

| C-I Stretch | Iodo Group | ~500 - 600 |

| CH₃ Bending | Methyl Group | ~1350 - 1470 |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns with the familiar Lewis structure concept. uni-muenchen.de This method quantifies intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.

In this compound, NBO analysis reveals the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals. Key interactions include the delocalization of lone pair electrons from the carbonyl oxygen (n_O) and the iodine atom (n_I) into the π* antibonding orbitals of the phenyl ring. The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated, providing a quantitative measure of their importance. These interactions are crucial for understanding the electronic communication between the substituents and the aromatic ring.

Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound (Illustrative NBO Analysis)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) O | π(C(ring)-C(ring)) | ~20-30 | Resonance/Hyperconjugation |

| LP(1) I | σ(C(ring)-C(ring)) | ~5-10 | Hyperconjugation |

| π(C(ring)-C(ring)) | π*(C=O) | ~15-25 | π-Conjugation |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.delibretexts.org It is an invaluable tool for predicting reactive sites, particularly for electrophilic and nucleophilic attacks. youtube.com The MEP surface is color-coded to indicate different potential values: red regions represent negative potential (electron-rich, attractive to electrophiles), while blue regions signify positive potential (electron-poor, attractive to nucleophiles). Green and yellow areas denote intermediate or near-neutral potentials. youtube.com

For this compound, the MEP map would show a region of intense negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site is the most likely to be attacked by an electrophile. Conversely, the hydrogen atoms of the methyl group and the phenyl ring would exhibit positive potential (blue), making them susceptible to nucleophilic attack. The region around the iodine atom is also of interest, as large halogens can exhibit a region of positive potential known as a "sigma-hole," which can engage in halogen bonding.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

In a hypothetical MD simulation of this compound, a researcher would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation would then calculate the forces between atoms and use Newton's laws of motion to model their movements over a specific period. This can reveal information about the molecule's flexibility, conformational preferences, and interactions with its environment. Such studies are particularly valuable in drug design, where understanding the dynamic fit of a molecule within a biological target is essential. For example, MD simulations have been employed to study hybrid chalcone (B49325)–thiazole complexes to understand their interaction with DNA gyrase B, a key enzyme in bacteria, providing insights for the development of new antibiotics nih.gov.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on the electron distribution of a molecule and provides a graphical representation of its shape and the nature of its close contacts with neighboring molecules. Although a specific Hirshfeld surface analysis for this compound has not been reported in the reviewed literature, studies on related acetophenone (B1666503) derivatives and other organic molecules provide a framework for understanding the types of interactions that are likely to be important.

In crystalline solids, molecules are held together by a variety of non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. Hirshfeld surface analysis can deconstruct these complex interaction networks and present them in a clear, visual format. The analysis generates a three-dimensional surface around the molecule, which is color-coded to indicate the nature and strength of intermolecular contacts. For example, in studies of acetoacetanilide-based compounds, Hirshfeld analysis has been used to identify and quantify H···C, H···N, and H···O interactions, as well as weak H···π interactions nih.gov. The analysis also produces a two-dimensional "fingerprint plot" that summarizes the intermolecular contacts.

For this compound, one would expect to observe interactions involving the iodine atom, which can participate in halogen bonding, as well as interactions involving the acetyl group and the phenyl ring. The table below summarizes the typical contributions of various intermolecular contacts found in the Hirshfeld surface analysis of similar organic crystals, giving an indication of what might be expected for this compound.

| Interaction Type | Typical Percentage Contribution | Description |

| H···H | 20-50% | Van der Waals interactions between hydrogen atoms. |

| C···H/H···C | 20-30% | Interactions involving carbon and hydrogen atoms, including C-H···π interactions. |

| O···H/H···O | 10-20% | Hydrogen bonding interactions involving the carbonyl oxygen. |

| I···H/H···I | Variable | Halogen bonding and other contacts involving the iodine atom. |

| C···C | Variable | π-π stacking interactions between aromatic rings. |

This table is illustrative and based on findings for structurally related compounds. The actual contributions for this compound would require a specific crystallographic and computational study.

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers a suite of tools to predict the reactivity of a molecule and to explore potential reaction pathways. These methods are grounded in quantum mechanics and can provide detailed information about the electronic structure of a molecule, which governs its chemical behavior. While specific theoretical studies on the reactivity of this compound are not prevalent in the literature, general principles and computational approaches can be applied to understand its likely chemical transformations.

One common approach is to calculate the distribution of electron density in the molecule to identify sites that are electron-rich (nucleophilic) or electron-poor (electrophilic). This can help in predicting how the molecule will react with different reagents. For example, the carbonyl carbon of the acetyl group in this compound is expected to be electrophilic and thus susceptible to attack by nucleophiles. The iodine atom can also influence the reactivity of the aromatic ring through its electronic effects.

Furthermore, computational methods can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. This allows for the calculation of activation energies, which are crucial for determining the feasibility and rate of a reaction. Such studies can be invaluable in understanding reaction mechanisms and in designing new synthetic routes. For instance, kinetic studies on the iodination of substituted hydroxy aromatic ketones have been conducted to understand the mechanism and determine activation parameters, providing insights into the reactivity of such compounds researchgate.net.

Molecular Docking Studies for Ligand-Target Interactions (for derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to screen for potential drug candidates by predicting how they might interact with a biological target, such as a protein or enzyme. While there are no specific molecular docking studies focused on derivatives of this compound in the reviewed literature, studies on other acetophenone derivatives illustrate the utility of this approach.

In a typical molecular docking study, a three-dimensional structure of the target protein is used as a receptor. A library of small molecules, or ligands, is then computationally "docked" into the active site of the receptor. A scoring function is used to estimate the binding affinity of each ligand, and the results can be used to rank the candidates for further experimental testing.

For example, molecular docking studies have been performed on isatin (B1672199) and acetophenone derivatives to evaluate their potential as antimicrobial agents amazonaws.comjournaljpri.com. These studies identified derivatives with high docking scores and favorable hydrogen bonding interactions with the target protein, suggesting they could be promising candidates for new antibiotics amazonaws.comjournaljpri.com. Similarly, acetophenone amide derivatives have been investigated as potential tyrosinase inhibitors for applications in cosmetics, with docking studies helping to elucidate the binding modes of the most active compounds scienceopen.comresearchgate.net. Should derivatives of this compound be considered for biological applications, molecular docking would be a critical step in the initial stages of research to predict their potential efficacy and guide the design of more potent analogs.

Applications in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecules

1-(3-Iodophenyl)ethanone is classified as an organic building block, a foundational molecule used in the assembly of more elaborate chemical structures. ambeed.combldpharm.comcymitquimica.com The concept of using molecular building blocks is central to modern synthetic chemistry, enabling the systematic construction of complex 3D molecules by snapping together smaller, pre-functionalized units. illinois.edu The presence of both a ketone functional group and an aryl iodide in this compound provides two distinct points for chemical modification. The iodine atom, in particular, is an excellent leaving group and can be readily substituted or used in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. This dual functionality allows for a stepwise and controlled approach to the synthesis of intricate molecules with specific three-dimensional arrangements, which is crucial for determining a molecule's function. illinois.edu

Synthesis of Pharmaceutical Intermediates and Lead Compounds

The utility of this compound extends significantly into pharmaceutical research and development, where it functions as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). bldpharm.combeilstein-journals.org Its structure can be found within more complex molecules that are being investigated for therapeutic potential. The ability to use this compound in multi-step syntheses makes it valuable for creating libraries of related compounds for drug discovery screening. beilstein-journals.org

This compound is a suitable precursor for the synthesis of various bioactive molecules, which are chemical compounds that have a biological effect on a living organism. nih.gov One important class of such molecules is α-ketothioamides. These organosulfur compounds are recognized as valuable building blocks for sulfur-containing natural products and have shown inhibitory activities on enzymes like phosphoglycerate dehydrogenase (PHGDH), which has implications in cancer cell proliferation. rwth-aachen.de

Recent synthetic methods have been developed for the preparation of α-ketothioamides from acetophenone (B1666503) derivatives. rwth-aachen.de One such approach is an iodine-promoted domino reaction that combines an aryl methyl ketone (like this compound), an amine, and a sulfur source to directly form the α-ketothioamide structure. researchgate.net This method involves the functionalization of the sp³ C-H bond of the methyl group adjacent to the ketone. researchgate.net Another innovative, solvent-free mechanochemical method also utilizes acetophenone derivatives to produce these compounds. rwth-aachen.de

Table 1: Synthesis Methods for α-Ketothioamides from Acetophenone Precursors

| Method | Key Reagents/Conditions | Precursor Type | Reference |

|---|---|---|---|

| Iodine-Promoted Domino Reaction | Amine, Sodium Hydrosulfide, Iodine | Aryl Methyl Ketone | researchgate.net |

| Mechanochemical Synthesis | Amine, Elemental Sulfur, Base, Grinding | Acetophenone Derivative | rwth-aachen.de |

Chalcones, or 1,3-diaryl-2-propen-1-ones, are another fundamentally important class of molecules for which this compound serves as a starting material. mdpi.comnih.gov These compounds are precursors in the biosynthesis of flavonoids and are known for a wide spectrum of promising biological activities. mdpi.comnih.gov

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation. mdpi.comnih.gov This reaction involves the base-catalyzed condensation of an acetophenone derivative with an aromatic aldehyde. nih.gov In this context, this compound would react with a substituted benzaldehyde (B42025) to yield a chalcone (B49325) containing an iodophenyl ring. This iodo-functionalization provides a handle for further chemical modifications, such as introducing radiolabels (e.g., Iodine-125) for medical imaging applications or for building even more complex structures through cross-coupling reactions. researchgate.net

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product Class |

|---|

Role in the Synthesis of Agrochemicals and Fine Chemicals

Beyond pharmaceuticals, building blocks like this compound are utilized in the synthesis of agrochemicals and fine chemicals. lookchem.com The term "agrochemical" encompasses a broad range of products, including herbicides, insecticides, and fungicides, which often feature complex organic structures. The synthesis of these compounds relies on versatile intermediates that can be elaborated into the final active ingredients. tamu.edu As a functionalized aromatic ketone, this compound fits the profile of a useful starting material for creating novel chemical entities in this sector.

Formation of Novel Heterocyclic Systems

This compound plays an important role in the formation of novel heterocyclic systems, primarily through its conversion to chalcone intermediates. Chalcones are recognized as versatile synthons for synthesizing a variety of five- and six-membered nitrogen-containing heterocycles, such as pyrazoles, isoxazoles, and pyrimidines. mdpi.com These heterocyclic scaffolds are privileged structures in medicinal chemistry, frequently appearing in drugs and biologically active compounds. mdpi.comnih.gov The α,β-unsaturated carbonyl system within the chalcone structure is susceptible to reactions with binucleophiles (like hydrazine (B178648) or hydroxylamine), leading to the formation of these ring systems. Therefore, by first synthesizing a chalcone from this compound, chemists gain access to a wide array of complex heterocyclic molecules. mdpi.com

Exploration in Materials Science

Development of Materials with Specific Electronic Properties

The development of organic materials with tailored electronic properties is a significant area of research, with applications in sensors, transistors, and other electronic components. The structure of 1-(3-Iodophenyl)ethanone makes it a candidate for the synthesis of electroactive polymers.

Through palladium-catalyzed cross-coupling reactions, the carbon-iodine bond can be utilized to link the 3-acetylphenyl unit into a larger conjugated system. For instance, polymerization with di-alkynes (via Sonogashira coupling) or with diboronic acids (via Suzuki coupling) could yield poly(phenylene ethynylene)s or poly(phenylene)s, respectively. The incorporation of the acetyl group at the meta-position of the phenyl ring would influence the electronic structure of the polymer backbone. This substitution pattern would disrupt the conjugation to some extent compared to a para-linkage, which can be a strategy to tune the bandgap and, consequently, the electronic and optical properties of the material. The electron-withdrawing nature of the acetyl group would also modify the electron affinity and ionization potential of the resulting polymer, which are critical parameters for its use in electronic devices.

Due to a lack of specific research data in the available literature, a data table of electronic properties for polymers derived from this compound cannot be provided.

Modification of Polymer Properties

This compound can be conceptualized as a monomer or a modifying agent to alter the properties of existing polymers, such as their electrical conductivity and mechanical strength.

The electrical conductivity of polymers is intrinsically linked to the presence of a delocalized π-electron system along the polymer chain. By incorporating this compound into a polymer backbone, for example, through copolymerization with other monomers like thiophene (B33073) or fluorene (B118485) derivatives, it is possible to create conjugated polymers. The resulting poly(3-acetylphenylene)-co-polymers would possess a conjugated backbone necessary for charge transport. Doping these materials, either chemically or electrochemically, could generate charge carriers (polarons and bipolarons), leading to significant increases in electrical conductivity. The specific conductivity would depend on factors such as the degree of polymerization, the nature of the co-monomer, and the efficiency of the doping process.

As specific experimental data on the conductivity of polymers synthesized using this compound is not available in the reviewed literature, a data table cannot be generated.

Detailed research findings on the specific impact of this compound on the mechanical strength of polymer matrices are not available, precluding the creation of a data table.

Applications in Polymer Chemistry for Novel Architectures

The bifunctional nature of this compound, with its reactive iodo- and acetyl groups, makes it a potential candidate for the synthesis of complex and novel polymer architectures, such as star-shaped polymers or dendrimers.

The iodine atom can serve as a reactive site for chain growth in living polymerization techniques or in cross-coupling reactions. The ketone group, on the other hand, can be used as a branching point or a site for post-polymerization modification. For example, a multi-functional core molecule could be reacted with this compound, and the resulting structure could then be used as a macroinitiator for the growth of polymer arms from the iodo- positions. Alternatively, the ketone group could be converted to other functional groups that can initiate polymerization or participate in further branching reactions, leading to the formation of dendritic or hyperbranched structures. These unique architectures often lead to materials with distinct properties, such as lower viscosity and higher solubility compared to their linear analogues.

Specific examples of the synthesis of novel polymer architectures using this compound and their characterization data are not present in the available literature, and thus no data table can be presented.

Potential in Optoelectronic Applications

Polymers with extended π-conjugated systems often exhibit interesting photophysical properties, including absorption and emission of light in the visible and ultraviolet regions of the electromagnetic spectrum. This makes them suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Polymers derived from this compound, particularly those with a high degree of conjugation like poly(phenylene vinylene) or poly(phenylene ethynylene) analogues, could potentially be photoluminescent. The emission color and quantum yield would be influenced by the effective conjugation length, which is affected by the meta-substitution pattern of the acetylphenyl unit, as well as by the presence of the electron-withdrawing acetyl group. This group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission wavelength. Furthermore, the ketone functionality offers a site for attaching other chromophores or functional groups to further tailor the optoelectronic properties.

As there is no specific research detailing the synthesis and characterization of optoelectronic materials based on this compound, a data table of their potential optoelectronic properties cannot be compiled.

Biological and Medicinal Chemistry Insights Focus on Derivatives and Precursors

Synthesis of Pharmacologically Active Derivatives

1-(3-Iodophenyl)ethanone is a key intermediate in the synthesis of more complex molecules with potential therapeutic value. The reactivity of the acetyl group and the potential for cross-coupling reactions at the iodinated phenyl ring allow for extensive chemical modifications.

A significant synthetic pathway involves the initial bromination of the acetyl group to form 2-bromo-1-(3-iodophenyl)ethanone. This α-bromo ketone is a highly reactive intermediate that can be used to synthesize a variety of derivatives. For instance, it serves as the precursor for α-ketothioamides, a class of compounds investigated for their enzyme-inhibiting properties. One such derivative, 1-(3-Iodophenyl)-2-morpholino-2-thioxoethanone, was synthesized from 2-bromo-1-(3-iodophenyl)-ethanone, demonstrating a practical route to this class of pharmacologically active molecules nih.gov.

Another major class of derivatives synthesized from acetophenones are chalcones (1,3-diphenyl-2-propene-1-one structures). These compounds are typically prepared through a base-catalyzed Claisen-Schmidt condensation between an acetophenone (B1666503) (such as this compound) and an aromatic aldehyde wisdomlib.orgnih.gov. This reaction links the two aromatic rings with a three-carbon α,β-unsaturated carbonyl system, which is a known pharmacophore wisdomlib.org. The synthesis of chalcones bearing trifluoromethyl and trifluoromethoxy substituents has been successfully achieved through this method, highlighting its utility for creating halogenated derivatives with potential biological activity mdpi.com.

Furthermore, Mannich bases represent another important class of derivatives accessible from acetophenones. These are synthesized through the aminoalkylation of the acidic α-proton of the ketone, yielding compounds that have shown significant antifungal properties nih.gov.

| Derivative Class | Synthetic Method | Precursor | Potential Application |

| α-Ketothioamides | Reaction with thioamides | 2-Bromo-1-(3-iodophenyl)ethanone | Enzyme Inhibition |

| Chalcones | Claisen-Schmidt Condensation | This compound | Antimicrobial, Antifungal, Anti-inflammatory |

| Mannich Bases | Aminomethylation Reaction | This compound | Antifungal |

Investigations into Enzyme Inhibition (e.g., PHGDH)

Derivatives of this compound have been specifically investigated as inhibitors of key enzymes implicated in disease, notably in cancer metabolism. One of the primary targets is D-3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway nih.govresearchgate.net. Cancer cells often exhibit increased serine synthesis to support their rapid proliferation, making PHGDH an attractive target for anticancer therapy nih.govresearchgate.net.

Researchers have identified α-ketothioamide derivatives as a promising scaffold for PHGDH inhibition. In this context, a derivative synthesized from a this compound precursor, specifically 1-(3-Iodophenyl)-2-morpholino-2-thioxoethanone, was developed and evaluated nih.gov. The development of such inhibitors is crucial for creating molecular probes to better understand the biological function of PHGDH in tumorigenesis nih.gov. The enzymatic activity of PHGDH is typically monitored by tracking the conversion of NAD+ to NADH, which produces a fluorescent signal, allowing for the screening of potential inhibitors nih.govwisdomlib.org.

Table 8.2: Example of a this compound Derivative for Enzyme Inhibition

| Derivative Name | Starting Material | Target Enzyme | Significance |

|---|

Antimicrobial and Antifungal Activity of Derivatives

The acetophenone scaffold is a foundational structure for various compounds exhibiting antimicrobial and antifungal properties. While direct studies on derivatives of this compound are not extensively detailed, the broader classes of compounds synthesized from acetophenone precursors show significant activity, suggesting the potential of its derivatives.

Chalcones: Chalcones, which can be synthesized from this compound, are well-documented for their broad spectrum of biological activities, including antibacterial and antifungal effects wisdomlib.orgnih.govresearchgate.net. Their mechanism is often attributed to the α,β-unsaturated carbonyl system wisdomlib.orgnih.gov. Studies show that substitutions on the aromatic rings significantly influence the antimicrobial effectiveness wisdomlib.org. For example, certain chalcone (B49325) derivatives have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli) nih.gov. Some have also shown inhibitory effects against fungi like Aspergillus niger nih.govmdpi.com.

Mannich Bases: Mono Mannich bases derived from acetophenone and their quaternary derivatives have been reported to possess potent antifungal activity, particularly against dermatophytes such as Trichophyton rubrum and Microsporum canis. In some cases, these derivatives were found to be 2-16 times more potent than the commercial antifungal agent amphotericin B nih.gov.

Other Derivatives: The broader family of acetophenone derivatives has been explored for activity against various phytopathogenic fungi, with some compounds showing more potent effects than the commercial fungicide hymexazol (B17089) nih.gov. Additionally, novel acetophenone derivatives incorporating a 1,3,4-thiadiazole-2-thioether moiety have been synthesized and shown to have inhibitory effects against several plant pathogenic fungi rsc.org.

| Derivative Class | Target Organisms | Reported Activity |

| Chalcones | Bacteria (S. aureus, B. subtilis, E. coli), Fungi (A. niger) | Moderate to good antimicrobial and antifungal activity nih.govmdpi.com. |

| Mannich Bases | Fungi (T. rubrum, M. canis, S. cerevisiae) | Potent antifungal activity, in some cases exceeding that of amphotericin B nih.gov. |

| Thioether Derivatives | Fungi (various phytopathogens) | Obvious inhibitory effects against tested plant pathogenic fungi rsc.org. |

Potential for Antitumor and Anti-inflammatory Agents (based on structural analogues)

Structural analogues of this compound, particularly those containing the aryl ketone or related motifs, have shown considerable promise as antitumor and anti-inflammatory agents.

Anti-inflammatory Potential: Dibenzoylmethane (DBM), a β-diketone that is a structural analogue of curcumin, has demonstrated anti-inflammatory effects researchgate.net. Derivatives of DBM have been shown to inhibit 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation and skin tumor promotion in mouse models. Specifically, 1,3-bis-(2-acetoxyphenyl)-propane-1,3-dione was found to be a superior anti-inflammatory agent to aspirin (B1665792) in reducing TPA-induced mouse ear edema researchgate.net. Similarly, certain 1,5-diaryl-1,4-pentadien-3-one derivatives, which are related to chalcones, have been reported to reduce carrageenan- and formalin-mediated edema in animal models, indicating significant anti-inflammatory potential academicjournals.org.

Antitumor Potential: The same structural analogues also exhibit antitumor properties. DBM has been reported to have anti-tumorigenic and chemopreventive activities researchgate.net. Chalcones are widely recognized for their anticancer properties, acting through various mechanisms to inhibit cancer cell proliferation nih.gov. Synthetic chalcone derivatives have been evaluated for their cytotoxic effects, with some showing efficacy in assays designed to measure anticancer activity academicjournals.org. The potential of these related structures suggests that novel derivatives of this compound could be designed and synthesized to explore similar activities.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity nih.govddg-pharmfac.net. For derivatives of this compound, SAR studies help to optimize lead compounds by identifying which functional groups and structural modifications enhance potency and selectivity.